molecular formula C10H18N2 B12135028 1-Cyclohexylpyrrolidin-2-imine CAS No. 7561-78-6

1-Cyclohexylpyrrolidin-2-imine

Cat. No.: B12135028
CAS No.: 7561-78-6
M. Wt: 166.26 g/mol
InChI Key: IVPMLDDVRIHTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinimine, 1-cyclohexyl- is an organic compound with the molecular formula C10H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinimine, 1-cyclohexyl- typically involves the reaction of cyclohexylamine with pyrrolidinone under specific conditions. One common method is the reaction of cyclohexylamine with 2-pyrrolidinone in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the desired product .

Industrial Production Methods

Industrial production of 2-Pyrrolidinimine, 1-cyclohexyl- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinimine, 1-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidinimine, 1-cyclohexyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized as a solvent and reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinimine, 1-cyclohexyl- involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2-pyrrolidone: A similar compound with a different functional group.

    N-Cyclohexyl-2-pyrrolidone: Another derivative with similar structural features.

Uniqueness

2-Pyrrolidinimine, 1-cyclohexyl- is unique due to its specific functional group, which imparts distinct chemical and biological properties

Properties

CAS No.

7561-78-6

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-cyclohexylpyrrolidin-2-imine

InChI

InChI=1S/C10H18N2/c11-10-7-4-8-12(10)9-5-2-1-3-6-9/h9,11H,1-8H2

InChI Key

IVPMLDDVRIHTEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCCC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.